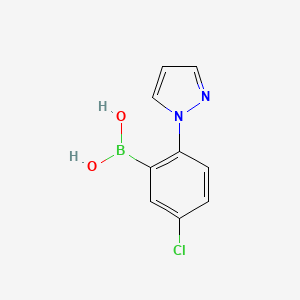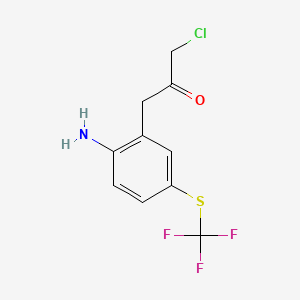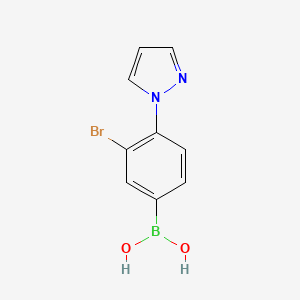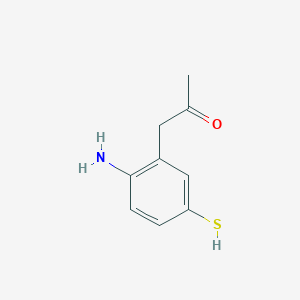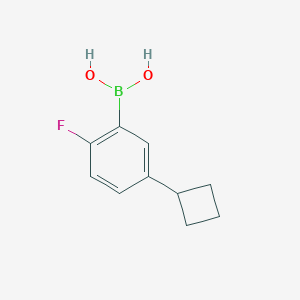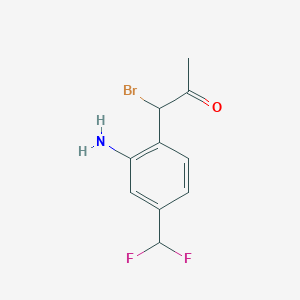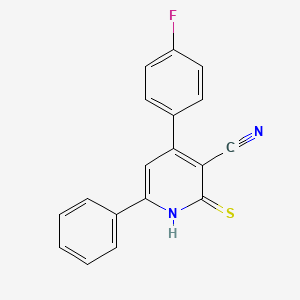![molecular formula C18H32O2Si B14070310 2-[(Tributylsilyl)oxy]phenol CAS No. 101541-83-7](/img/structure/B14070310.png)
2-[(Tributylsilyl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(tributylsilyl)oxy]- is an organosilicon compound that features a phenol group bonded to a tributylsilyl group through an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-[(tributylsilyl)oxy]- can be synthesized through the silylation of phenol using tributylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the phenol reacting with the chlorosilane to form the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for Phenol, 2-[(tributylsilyl)oxy]- are not extensively documented, the general approach involves the large-scale silylation of phenol using tributylchlorosilane. The process may involve continuous flow reactors to ensure efficient mixing and reaction control .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(tributylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phenol group can be reduced to form hydroquinones.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the silyl ether under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(tributylsilyl)oxy]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Phenol, 2-[(tributylsilyl)oxy]- involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability of the phenol group by protecting it from oxidation and other reactive species. Additionally, the silyl group can facilitate the selective modification of the phenol group in complex molecular environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-[(trimethylsilyl)oxy]-: Similar structure but with a trimethylsilyl group instead of a tributylsilyl group.
Phenol, 2-[(tert-butyldimethylsilyl)oxy]-: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
Phenol, 2-[(tributylsilyl)oxy]- is unique due to the bulky tributylsilyl group, which provides enhanced steric protection and hydrophobicity compared to smaller silyl groups. This makes it particularly useful in applications where stability and selective reactivity are crucial .
Eigenschaften
CAS-Nummer |
101541-83-7 |
|---|---|
Molekularformel |
C18H32O2Si |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
2-tributylsilyloxyphenol |
InChI |
InChI=1S/C18H32O2Si/c1-4-7-14-21(15-8-5-2,16-9-6-3)20-18-13-11-10-12-17(18)19/h10-13,19H,4-9,14-16H2,1-3H3 |
InChI-Schlüssel |
ONZGFFJLLIVYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


